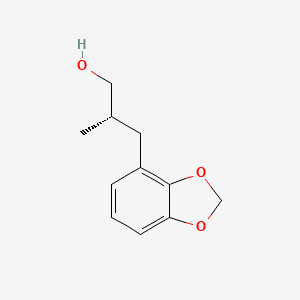
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol, also known as safrole alcohol, is a natural organic compound that is commonly found in various plants, such as sassafras, nutmeg, and cinnamon. It has been used for centuries as a flavoring agent in food and beverages, as well as in traditional medicine for its analgesic and anti-inflammatory properties. In recent years, safrole alcohol has gained attention in the scientific community for its potential therapeutic applications, particularly in the field of cancer research.
Wirkmechanismus
The exact mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol is still not fully understood. However, it is believed to exert its anticancer effects through several pathways, including the inhibition of cell cycle progression, the induction of apoptosis, and the modulation of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
Safrole alcohol has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer development, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer development and progression, such as p53, Bcl-2, and NF-κB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol in lab experiments is its relatively low toxicity compared to other anticancer agents. It has also been shown to have minimal side effects in animal studies. However, one of the limitations of using (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol. Another area of interest is the investigation of the synergistic effects of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol with other anticancer agents, such as chemotherapy drugs and natural compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol and its potential therapeutic applications in other diseases beyond cancer.
Synthesemethoden
Safrole alcohol can be synthesized through several methods, including the reduction of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with sodium borohydride or lithium aluminum hydride, or the oxidation of iso(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with potassium permanganate. However, the most commonly used method is the reduction of (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol with sodium borohydride in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Safrole alcohol has been extensively studied for its potential anticancer properties. In vitro studies have shown that (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and liver cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol alcohol has been found to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
Eigenschaften
IUPAC Name |
(2S)-3-(1,3-benzodioxol-4-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)5-9-3-2-4-10-11(9)14-7-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLAXVPHQOYPRB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(1,3-Benzodioxol-4-yl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

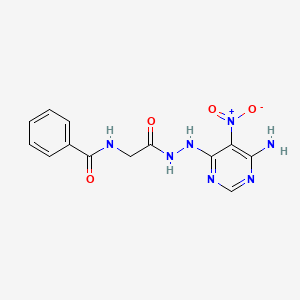
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B2745945.png)
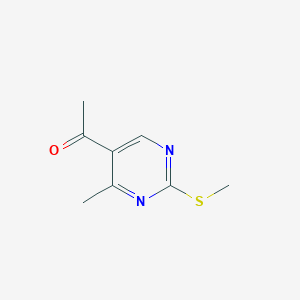
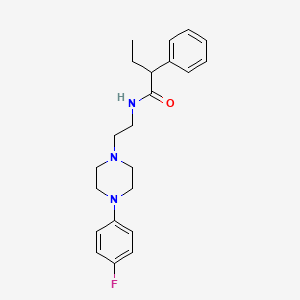
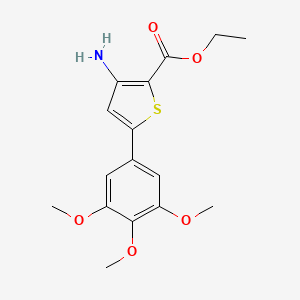
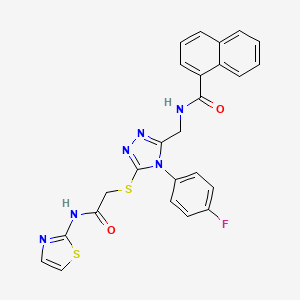
![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride](/img/structure/B2745950.png)
![1-benzyl-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
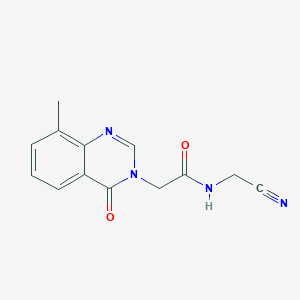
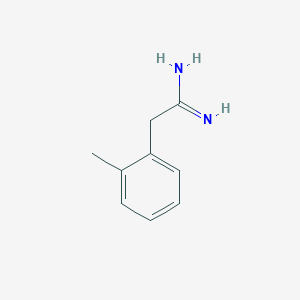
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)
![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2745961.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)